molecular formula C9H12NO5P B14712007 [(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid CAS No. 19730-77-9

[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid

Cat. No.: B14712007
CAS No.: 19730-77-9
M. Wt: 245.17 g/mol
InChI Key: DEAVFBYTYRIWQV-NSCUHMNNSA-N
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Description

[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with hydroxyl and hydroxymethyl groups, along with a phosphonic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid typically involves multi-step organic synthesis. One common approach is the condensation of a pyridine derivative with a phosphonic acid precursor under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s hydroxyl and phosphonic acid groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid: This compound shares a similar pyridine ring structure but differs in its functional groups and overall reactivity.

    Other pyridine derivatives: Compounds with similar pyridine rings but different substituents can provide insights into the unique properties of [(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid.

Uniqueness

This compound is unique due to its combination of hydroxyl, hydroxymethyl, and phosphonic acid groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a versatile compound for research and industrial applications.

Properties

CAS No.

19730-77-9

Molecular Formula

C9H12NO5P

Molecular Weight

245.17 g/mol

IUPAC Name

[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid

InChI

InChI=1S/C9H12NO5P/c1-6-9(12)8(5-11)7(4-10-6)2-3-16(13,14)15/h2-4,11-12H,5H2,1H3,(H2,13,14,15)/b3-2+

InChI Key

DEAVFBYTYRIWQV-NSCUHMNNSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)/C=C/P(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CO)C=CP(=O)(O)O

Origin of Product

United States

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